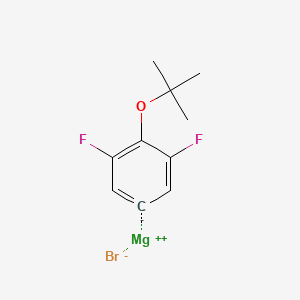
(4-t-Butoxy-3,5-difluorophenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly valued for its ability to form carbon-carbon bonds, making it a crucial tool in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide typically involves the reaction of (4-tert-butoxy-3,5-difluorophenyl)bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the production of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide follows similar principles but is optimized for larger quantities. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically conducted in large reactors equipped with efficient stirring and temperature control systems.
Chemical Reactions Analysis
Types of Reactions
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Nucleophilic Substitution: It can react with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide include carbonyl compounds, alkyl halides, and various electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing.
Major Products Formed
The major products formed from reactions involving (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide depend on the specific reactants used. For example, reactions with aldehydes or ketones yield alcohols, while reactions with alkyl halides produce new carbon-carbon bonds.
Scientific Research Applications
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used to synthesize complex organic molecules, including pharmaceuticals, agrochemicals, and materials science compounds.
Biology: It is employed in the synthesis of biologically active molecules and intermediates for drug discovery.
Medicine: It is used in the development of new therapeutic agents and in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (4-tert-butoxy-3,5-difluorophenyl)magnesium bromide involves the nucleophilic attack of the organomagnesium compound on electrophilic centers in the reactants. The magnesium atom in the Grignard reagent coordinates with the oxygen atom in carbonyl compounds, facilitating the nucleophilic addition to the carbonyl carbon. This results in the formation of new carbon-carbon bonds and the generation of alcohols or other products.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-butoxy-3,5-dimethylphenyl)magnesium bromide
- (4-tert-butoxy-3,5-dichlorophenyl)magnesium bromide
- (4-tert-butoxy-3,5-dibromophenyl)magnesium bromide
Uniqueness
(4-tert-butoxy-3,5-difluorophenyl)magnesium bromide is unique due to the presence of fluorine atoms, which can impart distinct electronic and steric effects on the compound’s reactivity. The tert-butoxy group also provides steric hindrance, influencing the compound’s selectivity in reactions. These features make it a valuable reagent for specific synthetic applications where such properties are desired.
Properties
Molecular Formula |
C10H11BrF2MgO |
|---|---|
Molecular Weight |
289.40 g/mol |
IUPAC Name |
magnesium;1,3-difluoro-2-[(2-methylpropan-2-yl)oxy]benzene-5-ide;bromide |
InChI |
InChI=1S/C10H11F2O.BrH.Mg/c1-10(2,3)13-9-7(11)5-4-6-8(9)12;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
SGVDQXNIDOZUEP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=C(C=[C-]C=C1F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















